2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is often synthesized through the reaction of piperidine with thiophene-2-carboxaldehyde under reductive amination conditions. This step may involve the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
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Benzamide Formation: : The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine or pyridine to form the final benzamide compound. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
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Reduction: : The compound can be reduced at various functional groups, such as the carbonyl group in the benzamide moiety, using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The chlorine atom in the benzamide can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often using catalysts or under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Bases: Triethylamine, pyridine
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its efficacy and safety in treating various conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the production of specialty chemicals or advanced polymers.
Mechanism of Action
The mechanism by which 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(piperidin-4-ylmethyl)benzamide
- 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- 2-chloro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Conclusion
This compound is a compound of significant interest in various fields of research. Its complex structure and potential for diverse chemical reactions make it a valuable subject for further study in chemistry, biology, medicine, and industry. Understanding its synthesis, reactivity, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
2-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIWNYLLLXITNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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